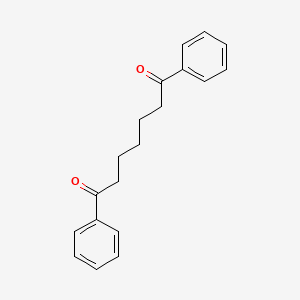

1,5-Dibenzoylpentane

説明

1,5-Dibenzoylpentane is a hypothetical or less-documented compound in the provided evidence. This contrasts with structurally analogous compounds such as 1,5-dibromopentane, 1,5-diphenylcarbazide, and bis-phosphino/sulfanyl derivatives, which are well-characterized in industrial and research contexts. The absence of explicit data for 1,5-dibenzoylpentane suggests it may be a niche or understudied compound.

特性

分子式 |

C19H20O2 |

|---|---|

分子量 |

280.4 g/mol |

IUPAC名 |

1,7-diphenylheptane-1,7-dione |

InChI |

InChI=1S/C19H20O2/c20-18(16-10-4-1-5-11-16)14-8-3-9-15-19(21)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2 |

InChIキー |

BEOXSPKFNAHKED-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C(=O)CCCCCC(=O)C2=CC=CC=C2 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares compounds with a pentane backbone and functional groups at the 1,5-positions, as documented in the evidence.

Functional Group Variations

Key Observations :

- Reactivity: Brominated (1,5-dibromopentane) and sulfanyl derivatives (1,5-bis(2-chloroethylsulfanyl)pentane) exhibit higher reactivity due to electronegative substituents, enabling nucleophilic substitution reactions. In contrast, phosphino-substituted analogs (e.g., 1,5-bis(diphenylphosphino)pentane) serve as electron-rich ligands in catalysis .

- Applications: 1,5-Diphenylcarbazide is notable for analytical chemistry, specifically in detecting chromium(VI) via colorimetric assays . Brominated pentanes are precursors in organic synthesis, while sulfanyl derivatives find use in polymer chemistry .

- Safety: Phosphino and sulfanyl derivatives require stringent handling due to acute toxicity (e.g., H301, H312 warnings) .

Structural and Electronic Comparisons

- Backbone Flexibility: All compounds share a pentane chain, but substituents dictate steric and electronic properties. For example: 1,5-Dibromopentane: Linear and flexible, ideal for forming cyclic intermediates. 1,5-Bis(diphenylphosphino)pentane: Bulky diphenylphosphino groups restrict rotation, enhancing stereoselectivity in catalysis .

- This contrasts with electron-donating phosphino groups in bis-phosphino analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。